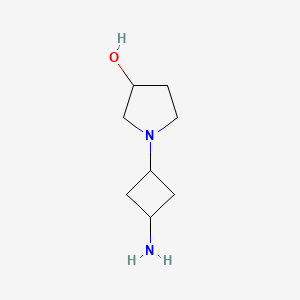

1-(3-Aminocyclobutyl)pyrrolidin-3-ol

Description

Properties

CAS No. |

1523096-35-6 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(3-aminocyclobutyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C8H16N2O/c9-6-3-7(4-6)10-2-1-8(11)5-10/h6-8,11H,1-5,9H2 |

InChI Key |

NEOFBHVWVDEKPH-UHFFFAOYSA-N |

SMILES |

C1CN(CC1O)C2CC(C2)N |

Canonical SMILES |

C1CN(CC1O)C2CC(C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol

[1][2]

Executive Summary

1-(3-Aminocyclobutyl)pyrrolidin-3-ol (C₈H₁₆N₂O) represents a high-value, sp³-rich diamine scaffold used primarily in fragment-based drug discovery (FBDD) and lead optimization.[1][2] As a non-aromatic linker, it offers a strategic solution to the "Escape from Flatland" challenge, providing rigid vector orientation without the solubility and metabolic liabilities often associated with planar aromatic systems. This guide details its structural dynamics, validated synthesis protocols via reductive amination, and its application in modulating physicochemical properties of drug candidates.

Chemical Identity & Stereochemical Complexity[1]

This molecule functions as a bifunctional building block, featuring a primary amine for warhead/pharmacophore attachment and a pyrrolidine nitrogen for core scaffolding.

Structural Specifications

| Property | Data |

| IUPAC Name | 1-(3-Aminocyclobutyl)pyrrolidin-3-ol |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Core Scaffold | 1,3-Disubstituted Cyclobutane |

| Chiral Centers | 2 (Cyclobutane C1/C3 geometry + Pyrrolidine C3) |

| Key Functionalities | Primary Amine (Nucleophile), Cyclic Tertiary Amine (Base), Secondary Alcohol (H-bond Donor) |

Stereoisomerism and Conformation

The cyclobutane ring introduces critical stereochemical considerations. The 1,3-substitution pattern yields cis and trans diastereomers, which display distinct vector angles:

-

Cis-isomer: The pyrrolidine and amine groups are on the same face, often leading to a "U-shape" conformation favored in chelating motifs or compact binding pockets.[1]

-

Trans-isomer: The substituents are on opposite faces, providing a linear, extended vector similar to a 1,4-phenylene spacer but with 3D character.[1]

Additionally, the C3 position of the pyrrolidine ring is a chiral center (R or S), resulting in four distinct stereoisomers for the full molecule.

Physicochemical Profile & "Escape from Flatland"

The transition from aromatic linkers (e.g., phenyl, pyridyl) to saturated systems like 1-(3-aminocyclobutyl)pyrrolidin-3-ol significantly impacts the developability score of a clinical candidate.[1][2]

Calculated Properties (In Silico)

| Parameter | Value (Est.) | Significance |

| cLogP | -0.8 to -0.5 | Highly hydrophilic; improves aqueous solubility.[1][2] |

| TPSA | ~66 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| pKa (Primary Amine) | ~9.5 | Typical lysyl-like basicity; likely protonated at physiological pH.[1][2] |

| pKa (Pyrrolidine N) | ~8.0 | Modulated by the cyclobutyl ring strain and inductive effects. |

| Fsp³ | 1.0 (100%) | Maximizes 3D complexity; correlates with higher clinical success rates.[2] |

Metabolic Stability

Unlike aromatic rings which are prone to oxidative metabolism (e.g., P450-mediated hydroxylation), the cyclobutane core is metabolically robust.[1] The puckered conformation of the cyclobutane ring also creates steric bulk that can shield the adjacent nitrogens from N-oxidation or dealkylation.[1][2]

Validated Synthesis Protocol

The most robust route to 1-(3-aminocyclobutyl)pyrrolidin-3-ol utilizes a Reductive Amination strategy.[1][2] This approach avoids the over-alkylation issues of direct nucleophilic substitution and allows for stereochemical control based on the starting cyclobutanone.[2]

Retrosynthetic Analysis (Graphviz)[1]

Figure 1: Retrosynthetic pathway via reductive amination.[1]

Step-by-Step Methodology

Step 1: Reductive Amination

-

Reagents: tert-Butyl (3-oxocyclobutyl)carbamate (1.0 equiv), Pyrrolidin-3-ol (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE) or Methanol.[1]

-

Protocol:

-

Dissolve tert-butyl (3-oxocyclobutyl)carbamate and pyrrolidin-3-ol in DCE.

-

Add acetic acid (to pH ~5-6) to catalyze imine formation.[1][2] Stir for 30-60 minutes at room temperature.

-

Cool to 0°C and add STAB portion-wise (to prevent exotherm).

-

Allow to warm to RT and stir overnight (12-16h).

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1][2]

-

Purification: The Boc-protected intermediate is often purified via silica gel chromatography (MeOH/DCM gradient).[1][2]

-

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[2]

-

Protocol:

-

Dissolve the intermediate in DCM (if using TFA) or Dioxane (if using HCl).

-

Add acid (excess, typically 5-10 equiv). Stir at RT for 2-4 hours.[1][2]

-

Workup: Remove volatiles under reduced pressure.

-

Free Basing: If the HCl/TFA salt is not desired, pass through a strong cation exchange (SCX) cartridge, washing with MeOH and eluting with 2M NH₃ in MeOH.

-

Medicinal Chemistry Applications

Vector Positioning

This scaffold is particularly useful in Kinase Inhibitors and GPCR Ligands .[1][2]

-

Kinase Inhibitors: The cyclobutane acts as a linker between the hinge-binding motif (attached to the primary amine) and the solvent-exposed solubilizing group (the pyrrolidinol).[1] The trans-isomer mimics the geometry of a 1,4-cyclohexane or 1,4-phenylene linker but with lower lipophilicity.[1][2]

-

JAK Inhibitors: Analogous structures (aminocyclobutyl-pyrrolidines) have been explored in JAK inhibitor series to improve selectivity by exploiting specific hydrophobic pockets while maintaining high solubility.[1][2]

Structure-Property Relationship (SPR) Logic[1][2]

Figure 2: Structure-Property Relationships driving the use of this scaffold.

Safety and Handling

-

Hazards: As a primary amine and amino-alcohol, the compound is likely corrosive and an irritant .[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation or carbonate formation (reaction with atmospheric CO₂).[1][2]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle strictly within a fume hood.[2]

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

-

Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

-

Pfizer Inc. (2018).[1][2] Patent WO2018/067422: Pyrrolo[2,3-d]pyrimidinyl-amino-cyclobutyl-pyrrolidinyl compounds as JAK inhibitors.[1][2] (Illustrative example of aminocyclobutyl-pyrrolidine scaffolds in drug design). Link

Technical Guide: Physicochemical Profiling of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol Scaffolds

[1][2][3]

Executive Summary: The "Escape from Flatland" Vector

In the context of Fragment-Based Drug Discovery (FBDD), the 1-(3-aminocyclobutyl)pyrrolidin-3-ol scaffold represents a high-value "3D-linker."[1][2][3] Unlike traditional planar aromatic spacers (e.g., phenyl, heteroaryl), this scaffold offers high fraction sp3 (Fsp3) character, defined exit vectors, and tunable solubility.

This guide details the physicochemical architecture of this scaffold, specifically analyzing how the cyclobutane pucker and pyrrolidine chirality dictate spatial orientation and property modulation (pKa, LogD).

Part 1: Structural Architecture & Stereochemistry[1][2][3]

The scaffold comprises two saturated heterocycles linked by a C-N bond.[3] Its utility is defined by its ability to break planarity while maintaining a low molecular weight footprint (MW < 200 Da).[2][3]

The Cyclobutane "Butterfly" Effect

The cyclobutane ring is not planar; it adopts a puckered conformation (dihedral angle ~25–35°) to relieve torsional strain.[3] This puckering creates distinct vector alignments for the cis and trans isomers.[3]

-

Trans-1,3-isomer: The substituents (amine and pyrrolidine) adopt a pseudo-diequatorial orientation.[1][2][3] This extends the molecule, making it an ideal linear spacer (approx. 5–6 Å distance).

-

Cis-1,3-isomer: Substituents adopt a pseudo-axial/equatorial orientation.[1][2][3] This introduces a "kink" or turn, useful for macrocyclization or U-shaped binding pockets.[3]

Stereochemical Complexity

The molecule possesses two stereogenic centers:[3]

-

C3 of the Pyrrolidine: Fixed as (R) or (S).

-

C1/C3 of the Cyclobutane: Determines cis vs. trans relative stereochemistry.[2][3]

This results in four distinct isomers.[2][3] In lead optimization, separating the trans series from the cis series is critical, as they present pharmacophores to the target with radically different vectors.

Figure 1: Stereochemical divergence of the scaffold.[1][2][3] The cyclobutane geometry dictates the global shape (linear vs. bent), while pyrrolidine chirality orients the H-bond donor (-OH).[1][2]

Part 2: Physicochemical Profiling[1][2][3]

This scaffold is a solubility enhancer .[2][3] It introduces two ionizable centers and a hydrogen bond donor/acceptor (-OH) without adding lipophilic bulk.[1][2][3]

Ionization Constants (pKa)

The molecule is a diamine.[2][3][4] Understanding the specific basicity of each nitrogen is crucial for predicting permeability and lysosomal trapping.

| Ionizable Center | Approx. pKa | Electronic Environment |

| Primary Amine (-NH₂ on Cyclobutane) | 9.6 – 10.2 | Typical aliphatic amine.[1][2][3] High basicity. Predominantly protonated (cationic) at physiological pH (7.4).[1][2][3] |

| Tertiary Amine (Pyrrolidine N) | 7.8 – 8.5 | Lowered basicity due to: 1. Inductive effect of the C3-Hydroxyl group.2. Steric bulk of the cyclobutane attachment.3. Ring strain effects.[2][3][5] |

Implication: At pH 7.4, the molecule exists largely as a dication or monocation (protonated at the primary amine).[3] This aids solubility but may require active transport or specific formulation for membrane permeability.[2][3]

Lipophilicity (LogP/LogD)[2][3]

-

LogP (Neutral): Estimated at -0.5 to 0.5 .[1][2][3] The scaffold is inherently hydrophilic.[3]

-

LogD (pH 7.4): Significantly lower (approx. -2.0 to -1.5 ) due to ionization.[1][2][3]

-

Application: Use this scaffold to lower the LogD of highly lipophilic warheads (e.g., biaryl systems) to bring the total molecule into the "Golden Triangle" of oral bioavailability.

Part 3: Synthetic Accessibility & Derivatization[1][2][3]

The synthesis must be modular to allow independent variation of the amine and the alcohol.

Recommended Synthetic Route (Reductive Amination)

The most robust entry to this scaffold is the reductive amination of a 3-protected-aminocyclobutanone with a pyrrolidin-3-ol .[1][2][3]

-

Starting Material A: 3-(Boc-amino)cyclobutanone (commercially available or synthesized from 3-oxocyclobutanecarboxylic acid).[1][2][3]

-

Coupling: Reductive amination using Sodium Triacetoxyborohydride (STAB).

-

Isomer Separation: The resulting cis/trans mixture is separable by preparative HPLC or crystallization.[2][3]

Figure 2: Modular synthesis via reductive amination. This route allows late-stage selection of pyrrolidine stereochemistry.[1][2][3]

Part 4: Experimental Protocols (Validation)

To ensure data integrity, the following protocols should be used to validate the physicochemical properties of the synthesized scaffold.

Potentiometric pKa Determination (Double-Protonation)

Since this is a diamine, standard colorimetric assays may struggle with overlapping transitions.[2][3] Potentiometric titration is the gold standard.[3]

Reagents:

Procedure:

-

Sample Prep: Dissolve 5 mg of the scaffold (free base or HCl salt) in 20 mL of 0.15 M KCl solution.

-

Acidification: Add standardized HCl to lower pH to ~2.5 (fully protonated state).

-

Titration: Titrate with 0.1 M NaOH under inert gas (N2/Ar) purge at 25°C.

-

Data Capture: Record pH vs. Volume NaOH.

-

Analysis: Use Bjerrum plot analysis to identify two inflection points.

LogD Lipophilicity Assay (Shake-Flask Method)

Due to the high hydrophilicity, standard HPLC retention time methods may be inaccurate.[2][3] The miniaturized shake-flask method is preferred.[1][2][3]

Procedure:

-

Phases: Prepare 1-octanol (saturated with pH 7.4 phosphate buffer) and pH 7.4 phosphate buffer (saturated with 1-octanol).

-

Equilibration: Dissolve compound in the buffer phase (concentration

). -

Partitioning: Add equal volume of octanol phase. Shake vigorously for 1 hour; centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by LC-MS/MS to determine concentration (

). -

Calculation:

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1][2][3]

-

Mykhailiuk, P. K. (2019).[2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849.[3] Link

-

Wuitschik, G., et al. (2010).[2][3] Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 49(48), 8993–8995.[3] (Contextual comparison for ring strain/pKa). Link[1][2][3]

-

Enamine Ltd. (2024).[2][3] sp3-Rich Scaffolds and Building Blocks: Cyclobutanes. Enamine Catalog. Link

-

Ritchie, T. J., & Macdonald, S. J. (2009).[3] The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020.[1][2][3] Link

Therapeutic Potential of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol in Drug Discovery

Executive Summary: The Shift to High-Fsp³ Scaffolds

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy structures to three-dimensional, sp³-rich architectures. 1-(3-Aminocyclobutyl)pyrrolidin-3-ol represents a quintessential "privileged scaffold" in this new era.

By combining a rigid, strained cyclobutane ring with a polar, chiral pyrrolidin-3-ol core, this building block offers a unique solution to the "solubility-permeability paradox." It allows medicinal chemists to introduce rigidity and defined vectors without the metabolic liabilities of aromatic rings or the entropic penalties of flexible alkyl chains.

This guide analyzes the physicochemical profile, synthetic accessibility, and therapeutic utility of this scaffold, positioning it as a critical tool for modulating physicochemical properties (PCP) in hit-to-lead optimization.

Chemical Profile & Structural Analysis[1][2]

The "Magic Ring" Effect

The molecule is composed of two distinct saturated rings linked by a nitrogen atom. This structure imparts specific advantages over traditional linkers like piperazines or cyclohexanes.

| Feature | Structural Motif | Medicinal Chemistry Impact |

| Rigid Spacer | Cyclobutane (C4) | Restricts conformational entropy ( |

| Solubility Handle | Pyrrolidin-3-ol (–OH) | The hydroxyl group reduces LogD, acts as an H-bond donor/acceptor, and provides a vector for further functionalization. |

| Vector Control | cis/trans Isomerism | The cyclobutane ring allows for precise angular positioning of the amine relative to the pyrrolidine, critical for accessing specific sub-pockets. |

| Basicity Modulation | Tertiary Amine | The central nitrogen is basic ( |

Cheminformatics Descriptors

-

Fsp³ Score: 1.0 (8/8 carbons are sp³). High Fsp³ correlates with improved clinical success rates due to higher solubility and lower promiscuity.

-

Lipophilicity (cLogP): ~ -0.5 to 0.5 (estimated). The hydrophilic nature aids in lowering the overall lipophilicity of greasy leads.

-

Molecular Weight: ~156.2 g/mol . Ideal for Fragment-Based Drug Discovery (FBDD).

Synthetic Methodologies

The synthesis of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol typically relies on Reductive Amination , a robust reaction that couples a ketone (cyclobutanone derivative) with an amine (pyrrolidin-3-ol).

Core Synthesis Workflow (Graphviz Visualization)

Figure 1: Convergent synthesis via reductive amination. This route allows for the control of cis/trans diastereoselectivity based on the reducing agent and solvent conditions.

Detailed Experimental Protocol: Reductive Amination

Objective: Coupling of N-Boc-3-aminocyclobutanone and pyrrolidin-3-ol.

Reagents:

-

N-Boc-3-aminocyclobutanone (1.0 equiv)

-

Pyrrolidin-3-ol (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask under nitrogen, dissolve N-Boc-3-aminocyclobutanone and pyrrolidin-3-ol in anhydrous DCE (0.1 M concentration). Add catalytic acetic acid to activate the carbonyl. Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. The mild nature of STAB prevents the reduction of the ketone prior to imine formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: The resulting secondary amine often requires no chromatography if pure starting materials were used. If necessary, purify via flash column chromatography (MeOH/DCM gradient).

-

Deprotection (Optional): To access the free amine, treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour, followed by concentration and basic workup (ion-exchange resin recommended).

Note on Stereochemistry: This reaction typically yields a mixture of cis and trans isomers (relative to the cyclobutane). These can often be separated by preparative HPLC or SFC (Supercritical Fluid Chromatography) if a specific vector is required.

Therapeutic Applications & Logic

Bioisosterism & Scaffold Hopping

This scaffold is a potent bioisostere for N-methyl piperazine or 4-aminocyclohexanol .

-

Vs. Piperazine: The cyclobutyl-pyrrolidine motif removes the second basic nitrogen (reducing hERG liability) and introduces a "kink" in the geometry that can better fit into L-shaped pockets.

-

Vs. Cyclohexane: The cyclobutane ring is smaller (contracted volume), which is advantageous when the binding pocket is sterically constrained.

Application in Kinase Inhibitors (e.g., JAK Family)

Many kinase inhibitors (like Abrocitinib) utilize an aminocyclobutyl moiety to occupy the solvent-exposed region of the ATP-binding pocket.

-

Mechanism: The primary amine (on the cyclobutane) can form salt bridges with aspartate or glutamate residues (e.g., Glu in the

C-helix). -

Role of Pyrrolidin-3-ol: The hydroxyl group can form a specific water-mediated H-bond to the hinge region or gatekeeper residue, enhancing selectivity over similar kinases.

Linker Design in PROTACs

The scaffold serves as an ideal "exit vector" linker for Proteolysis Targeting Chimeras (PROTACs).

-

Rigidity: Prevents the "collapse" of the PROTAC molecule on itself, maintaining the extended conformation necessary to bridge the E3 ligase and the Target Protein.

-

Solubility: The high sp³ count and hydroxyl group counteract the high lipophilicity of the warhead and E3 ligand ligands.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.

Critical Quality Attributes (CQA) for Drug Development

When utilizing this scaffold in a lead series, the following parameters must be monitored:

| Parameter | Risk | Mitigation Strategy |

| Chemical Stability | Low risk. Cyclobutanes are stable under physiological conditions. | Standard storage. |

| Metabolic Stability | Moderate. The pyrrolidine ring can be subject to CYP450 oxidation ( | Block metabolic "soft spots" by adding fluorine to the pyrrolidine ring or relying on the steric bulk of the cyclobutane. |

| Stereochemical Purity | High risk. The presence of cis/trans isomers and enantiomers (R/S at C3) creates 4 possible isomers. | Develop robust chiral SFC methods early. Fix the stereochemistry of the starting pyrrolidin-3-ol (buy enantiopure). |

| Safety (Tox) | Low. Saturated amines are generally less toxic than anilines. | Perform early Ames test; generally expected to be negative (non-genotoxic). |

References

-

Barnes-Seeman, D. (2012). "The physicochemical properties of non-classical structural isosteres." Journal of Medicinal Chemistry. Link (Discusses the utility of sp3-rich bioisosteres).

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Foundational text on Fsp3 importance).

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Standard protocol for the synthesis).

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link (Review of cyclobutanes and other saturated rings in drug design).

-

Blair, L. M., et al. (2018). "Structure-Activity Relationships of the Kinase Inhibitor Abrocitinib." Journal of Medicinal Chemistry. Link (Example of aminocyclobutane utility in JAK inhibitors).

Sources

Technical Analysis & Characterization of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol , a high-value saturated heterocyclic building block.[1] Characterized by a high fraction of sp³-hybridized carbons (

This document details the molecular properties, stereochemical complexity, and validated analytical workflows required for the precise identification and quality control of this compound in medicinal chemistry pipelines.

Physicochemical Profiling

The following data establishes the baseline identity of the molecule. All values are calculated based on the standard isotope abundance.

Molecular Identity Table[1][2]

| Property | Value | Technical Notes |

| IUPAC Name | 1-(3-Aminocyclobutyl)pyrrolidin-3-ol | |

| Molecular Formula | C₈H₁₆N₂O | Carbon count confirms C4 (cyclobutyl) + C4 (pyrrolidine).[1] |

| Molecular Weight | 156.23 g/mol | Average weight for stoichiometric calculations. |

| Monoisotopic Mass | 156.1263 Da | Critical for High-Resolution Mass Spectrometry (HRMS) matching (Tolerance ±5 ppm).[1] |

| Elemental Analysis | C: 61.51%, H: 10.32%, N: 17.93%, O: 10.24% | High nitrogen content requires careful combustion analysis. |

| H-Bond Donors | 2 | (-OH, -NH₂) |

| H-Bond Acceptors | 3 | (Tertiary amine, Primary amine, Hydroxyl oxygen) |

| Rotatable Bonds | 2 | Bond between N(pyrrolidine) and C(cyclobutyl) is the primary pivot.[1] |

| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Favorable for CNS penetration and oral bioavailability. |

Stereochemical Complexity

The structural analysis of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol is non-trivial due to the presence of both geometric isomerism (on the cyclobutane ring) and chirality (on the pyrrolidine ring).[1]

Isomer Hierarchy

The molecule presents four distinct stereoisomers. Proper characterization requires separating these species, as they often exhibit distinct biological activities.

-

Geometric Isomerism (Cyclobutyl Ring):

-

The relationship between the amino group at position 3 and the pyrrolidine at position 1 can be cis or trans.

-

Note: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain, influencing the vector of the substituents.

-

-

Chirality (Pyrrolidine Ring):

-

Carbon-3 of the pyrrolidine ring is a chiral center, existing as either (R) or (S).

-

Stereochemical Logic Diagram

The following diagram illustrates the relationship between the four possible isomers.

Caption: Hierarchical breakdown of the four stereoisomers derived from geometric and chiral centers.

Analytical Workflows

To validate the identity and purity of this compound, a multi-modal approach is required. The following protocols are designed for self-validation.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition (C₈H₁₆N₂O) and rule out des-amino or dehydrated impurities.[1]

-

Instrument: Q-TOF or Orbitrap MS.[1]

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Reasoning: The molecule contains two basic nitrogen atoms, making it highly amenable to protonation

.

-

-

Methodology:

-

Sample Prep: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.

-

Direct Infusion/LC: Inject via UPLC using a HILIC column (due to high polarity).

-

Target Mass: Calculate theoretical

= 157.1335 Da. -

Acceptance Criteria: Mass error < 5 ppm.

-

Fragment Validation: Look for loss of NH₃ (17 Da) or H₂O (18 Da) in MS/MS to confirm functional groups.

-

Protocol B: NMR Structural Elucidation

Objective: Distinguish between cis and trans isomers on the cyclobutane ring.

-

Solvent: D₂O or DMSO-d₆. (D₂O is preferred to eliminate exchangeable protons if signal overlap is an issue, but DMSO allows observation of OH/NH protons).

-

Key Experiment: 1D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Logic: NOESY detects protons that are close in space (< 5 Å) but not necessarily bonded.

-

Execution: Irradiate the methine proton at C1 of the cyclobutyl ring.

-

Interpretation:

-

Protocol C: Chiral Separation (HPLC)

Objective: Quantify enantiomeric excess (ee) of the pyrrolidine chiral center.

-

Column: Immobilized polysaccharide phases (e.g., Chiralpak IA or IC).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

-

Note: The basic additive (DEA) is critical to suppress peak tailing caused by the interaction of the free amines with silanols on the column.

-

Synthesis Context

Understanding the synthesis aids in anticipating impurities. A common route involves Reductive Amination .

-

Starting Materials: 3-Aminocyclobutanone (protected) + 3-Pyrrolidinol.[1]

-

Reaction: The pyrrolidine nitrogen attacks the ketone of the cyclobutanone.

-

Reduction: Sodium triacetoxyborohydride (STAB) reduces the imine intermediate.

-

Stereochemical Consequence: The hydride attack direction determines the cis/trans ratio. Typically, thermodynamic control favors the cis isomer (less steric strain in transition states for substituted cyclobutanes).

-

Synthesis & Analysis Workflow Diagram

Caption: Step-by-step validation workflow from crude synthesis to validated chemical entity.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

- Mykhailiuk, P. K. (2015). 1,3-Disubstituted Cyclobutanes in Drug Discovery. Chemical Reviews. (Provides context on the conformational properties of aminocyclobutanes).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY protocols in stereochemical assignment).

-

PubChem Compound Summary. (2024). Pyrrolidin-3-ol derivatives and Cyclobutane scaffolds.[1] National Library of Medicine. [Link][1]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a drug candidate are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a critical determinant of a drug's journey through the body, profoundly influencing its bioavailability, efficacy, and eventual clinical success.[1][2][3] Poor solubility can impede absorption, complicate formulation, and ultimately lead to the failure of otherwise promising candidates in late-stage development.[4] This guide provides a robust framework for elucidating the solubility profile of a novel heterocyclic amine, 1-(3-Aminocyclobutyl)pyrrolidin-3-ol, in a range of organic solvents. By understanding and quantifying its solubility, researchers can make informed decisions to accelerate the drug development process.[2]

Physicochemical Landscape of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol

Structural Features and Predicted Properties:

-

Polarity: The presence of multiple polar functional groups—the hydroxyl (-OH) and two amino (-NH and -NH2) groups—imparts a significant degree of polarity to the molecule. These groups are capable of forming hydrogen bonds, which will heavily influence interactions with solvents.[5]

-

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H of the secondary amine, the N-H of the primary amine, and the O-H of the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms and the oxygen atom). This extensive hydrogen bonding capability suggests a strong affinity for polar, protic solvents.

-

Ionization Potential: The presence of two basic nitrogen atoms means the molecule can be protonated in acidic conditions to form a more soluble salt. The pKa of the conjugate acids will be a critical parameter in aqueous solubility but also influences interactions in protic organic solvents.

-

Molecular Size and Shape: The molecule has a relatively compact structure with some flexibility in the cyclobutyl and pyrrolidine rings. While the hydrocarbon scaffold contributes some non-polar character, the influence of the polar functional groups is expected to dominate its solubility behavior.

These characteristics suggest that 1-(3-Aminocyclobutyl)pyrrolidin-3-ol will exhibit higher solubility in polar organic solvents, particularly those that can participate in hydrogen bonding, and lower solubility in non-polar solvents.

Strategic Selection of Organic Solvents for Solubility Profiling

The choice of solvents is a critical step in building a comprehensive solubility profile. The selected solvents should span a range of polarities and chemical properties to provide a clear picture of the compound's behavior.

| Solvent Class | Examples | Rationale |

| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding, mimicking interactions with biological fluids. Expected to show high solubility. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Can accept hydrogen bonds and have high dielectric constants, making them effective at solvating polar molecules. DMSO is a common solvent for initial stock solutions.[6] |

| Moderately Polar | Isopropyl Acetate, Ethyl Acetate | Represents common solvents used in chemical synthesis and purification. Data is valuable for process chemistry. |

| Non-Polar | Toluene, Heptane | Establishes the lower limit of solubility and is important for understanding lipophilicity and potential for precipitation in non-polar environments. |

| Chlorinated | Dichloromethane | A common solvent in organic synthesis; its solubility data is useful for reaction and purification optimization. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic (or equilibrium) solubility.[7][8] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment:

-

1-(3-Aminocyclobutyl)pyrrolidin-3-ol (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid 1-(3-Aminocyclobutyl)pyrrolidin-3-ol to a known volume of each selected organic solvent in a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Quantification and Data Reporting:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Use the calibration curve to determine the concentration of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol in the diluted supernatant samples.

-

Calculate the original solubility in each solvent, accounting for the dilution factor.

-

Express the solubility in units of mg/mL or mol/L.

-

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Interpreting the Solubility Profile: Implications for Drug Development

The obtained solubility data provides a wealth of information that can guide subsequent development activities.

Logical Relationships in Solubility Data Interpretation

Caption: Logical flow from solubility data to drug development decisions.

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): This would be an expected and favorable outcome, suggesting good potential for dissolution in aqueous biological fluids.

-

Moderate to High Solubility in Aprotic Polar Solvents (e.g., DMSO): This is crucial for in vitro screening, as DMSO is a standard solvent for compound storage and initial testing.

-

Low Solubility in Non-Polar Solvents (e.g., Heptane): This indicates a more hydrophilic character and may suggest lower potential for passive diffusion across lipid membranes, although this is a complex interplay of factors.

-

Informing Formulation: If solubility in aqueous media is limited, the data from organic co-solvents can guide the development of formulations to enhance bioavailability.[2]

-

Guiding Process Chemistry: Solubility data in solvents like ethyl acetate or toluene is vital for optimizing crystallization and purification processes.

Conclusion

While direct solubility data for 1-(3-Aminocyclobutyl)pyrrolidin-3-ol is not yet published, a systematic approach based on its inferred physicochemical properties allows for the design of a comprehensive solubility profiling study. The detailed experimental protocol provided herein offers a reliable method for generating this critical dataset. The resulting solubility profile will be an invaluable tool for researchers and drug development professionals, enabling informed decision-making and paving the way for the successful advancement of this and other novel chemical entities.

References

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Gill, S. J., Nichols, N. F., & Wadsö, I. (1976). Calorimetric determination of the solubilities of sparingly soluble liquids in water. Journal of Chemical Thermodynamics, 8(5), 445-452. [Link]

- Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons.

-

Ribeiro, A. C. F., & Santos, F. I. A. (2018). The Experimental Determination of Solubilities. InTech. [Link]

-

El Arhmar, Z., & Allais, F. (2020). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. veranova.com [veranova.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

The Cyclobutyl-Pyrrolidine Scaffold: Synthetic Strategies and Medicinal Utility

Executive Summary

The integration of cyclobutyl moieties onto pyrrolidine cores represents a strategic "escape from flatland" in modern drug discovery. This scaffold combines the high fraction of saturated carbon (

This technical guide analyzes the cyclobutyl-pyrrolidine amine class—specifically focusing on N-cyclobutylpyrrolidines and C-cyclobutyl derivatives. These motifs are privileged pharmacophores in Histamine H3 receptor antagonists , CCR5 antagonists , and antiviral agents , serving as superior bioisosteres for isopropyl or cyclopentyl groups by modulating lipophilicity (

Medicinal Chemistry Rationale: The "Magic Ring" Effect

Bioisosterism and Conformational Restriction

The cyclobutyl group is often employed as a bioisostere for the isopropyl or gem-dimethyl group. However, unlike acyclic alkyl chains, the cyclobutane ring introduces specific conformational constraints:

-

Puckering Parameters: Cyclobutane is not planar; it exists in a "puckered" conformation (dihedral angle ~25-35°). When attached to a pyrrolidine nitrogen (N-cyclobutyl), this puckering creates a distinct steric volume that can fill hydrophobic pockets more effectively than a rotating isopropyl group.

-

Metabolic Stability: The cyclobutyl C-H bonds are stronger (approx. 96-98 kcal/mol) than typical secondary acyclic C-H bonds due to ring strain (approx. 26 kcal/mol). This reduces susceptibility to Cytochrome P450-mediated oxidative dealkylation, extending the half-life (

) of the drug candidate.

Modulation of Amine Basicity

Attaching a cyclobutyl group to the pyrrolidine nitrogen alters the electronic landscape of the amine.

-

s-Character Argument: Due to ring strain, the exocyclic bonds of cyclobutane possess higher

-character compared to unstrained alkyls. This increased electronegativity of the

Structural & Synthetic Classification

We categorize these derivatives into two primary architectures based on the connectivity of the cyclobutane ring.

Diagram 1: Structural Classification & Properties

Caption: Classification of cyclobutyl-pyrrolidine derivatives highlighting the distinct pharmacological advantages of N-linked vs. C-linked architectures.

Synthetic Methodologies

Route A: Reductive Amination (The Standard Standard)

The most robust method for synthesizing N-cyclobutylpyrrolidines is the reductive amination of cyclobutanone with a substituted pyrrolidine.

-

Reagents: Sodium triacetoxyborohydride (STAB,

) is the reagent of choice over -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Mechanism: Formation of an iminium ion intermediate, followed by irreversible hydride transfer.

Route B: Nucleophilic Substitution ( )

Direct alkylation of pyrrolidine with cyclobutyl bromide or tosylate is generally discouraged .

-

Failure Mode: Secondary cyclic halides like cyclobutyl bromide are prone to

elimination, yielding cyclobutene rather than the substitution product. -

Exception: Use of cyclobutyl mesylates with weak bases in polar aprotic solvents can work but yields are typically lower than reductive amination.

Route C: [2+2] Cycloaddition (For C-Cyclobutyls)

For scaffolds where the cyclobutane is attached to the pyrrolidine carbon (e.g., 3-cyclobutylpyrrolidine), photochemical [2+2] cycloaddition is utilized to construct the cyclobutane ring from an alkene precursor.

Detailed Experimental Protocol

Target Synthesis: N-Cyclobutyl-3-phenylpyrrolidine (Model Compound)

This protocol is validated for high throughput parallel synthesis and scale-up. It avoids the use of toxic cyanoborohydrides.

Materials

-

Amine: 3-Phenylpyrrolidine (1.0 equiv)

-

Ketone: Cyclobutanone (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic acid (AcOH) (1.0 equiv - Critical for iminium formation)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Workflow

-

Imine Formation (Equilibrium):

-

In a flame-dried round-bottom flask under

, dissolve 3-phenylpyrrolidine (10 mmol) in DCE (40 mL). -

Add Cyclobutanone (12 mmol).

-

Add Acetic Acid (10 mmol).

-

Technical Note: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" allows the iminium ion to form before the reductant is introduced, minimizing direct reduction of the ketone to cyclobutanol.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add

(15 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Quench and Workup:

-

Quench with saturated aqueous

(slowly) until pH ~8–9. -

Extract with DCM (

mL). -

Wash combined organics with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 0.5%

additive to prevent tailing of the tertiary amine).

-

Diagram 2: Synthesis Workflow

Caption: Step-by-step reductive amination workflow for N-cyclobutylpyrrolidine synthesis using STAB.

Case Study: Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS regulating the release of histamine, acetylcholine, and dopamine.[1] H3R antagonists are developed for cognitive disorders (ADHD, Alzheimer's) and narcolepsy.[2]

The Role of the Cyclobutyl-Pyrrolidine Motif

Early H3 antagonists (e.g., imidazole-based) suffered from CYP450 inhibition and poor oral bioavailability. The "non-imidazole" era introduced pyrrolidines as a core scaffold.

-

PF-03654746 (Pfizer): [3]

-

Structure: Contains a pyrrolidine moiety linked to a phenyl ring, which is further attached to a cyclobutane carboxamide.

-

Function: The pyrrolidine serves as the basic headgroup interacting with Asp114 in the H3 receptor.

-

Cyclobutane Role:[4] The cyclobutane acts as a rigid linker that orients the lipophilic tail in the Extended Binding Pocket (EBP) of the receptor. The rigidity of the cyclobutane (compared to a flexible ethyl chain) improves potency by reducing the entropic penalty of binding.[4]

-

-

General SAR Findings:

-

N-Cyclobutylpyrrolidines often show superior BBB penetration compared to N-methyl analogs (too hydrophilic) or N-benzyl analogs (too lipophilic/metabolically labile).

-

The cyclobutyl group provides the optimal "goldilocks" lipophilicity (

) required for CNS drugs.

-

Comparative Data: Alkyl Substituents on Pyrrolidine Nitrogen

| Substituent (R) | LogP (Calc) | pKa (Est) | Metabolic Stability | H3R Affinity (Ki) |

| Methyl | 1.2 | 9.5 | Low (N-demethylation) | Moderate |

| Isopropyl | 2.1 | 10.1 | Moderate | High |

| Cyclobutyl | 2.3 | 9.7 | High | High |

| Cyclopentyl | 2.8 | 9.8 | High | High (Lipophilic liability) |

Table Note: Cyclobutyl offers the best balance of lipophilicity and basicity, maintaining high potency while minimizing metabolic clearance.

References

-

BenchChem. (2025).[4][5] The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem Technical Guides. Link

-

Peng, Y., et al. (2022).[6] Structural basis for recognition of antihistamine drug by human histamine receptor. Nature Communications / PMC. Link

-

Stocking, E. M., et al. (2010).[7] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[7] Bioorganic & Medicinal Chemistry Letters. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-03654746 - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol Motifs

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a molecule possesses a suitable pharmacokinetic profile, a key determinant of which is its metabolic stability . This term refers to a drug's resistance to breakdown by the body's enzymatic machinery, primarily in the liver.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action, the need for frequent and high doses, and potential safety risks from toxic metabolites.[1][3] Conversely, an overly stable compound can accumulate, leading to its own set of toxicities. Therefore, a deep understanding and early assessment of metabolic stability are paramount to designing safe and effective medicines with optimal dosing regimens.[1][2][3][4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on predicting and assessing the metabolic stability of a specific and increasingly relevant chemical scaffold: the 1-(3-aminocyclobutyl)pyrrolidin-3-ol motif . We will delve into the theoretical underpinnings of its metabolism, provide detailed experimental protocols for its assessment, and discuss strategies for its optimization.

Understanding Drug Metabolism: A Two-Phase Process

The biotransformation of drugs is broadly categorized into two phases, designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted.[5][6][7]

-

Phase I (Functionalization): This phase involves the introduction or unmasking of polar functional groups.[5][6] The primary reactions are oxidation, reduction, and hydrolysis, largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5][8][9] CYPs are responsible for the metabolism of a vast majority of clinically used drugs, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant isoforms.[10][11]

-

Phase II (Conjugation): If a drug molecule is still not sufficiently polar after Phase I, it undergoes conjugation reactions.[5][7][12] This involves the attachment of endogenous polar molecules like glucuronic acid (glucuronidation), sulfate (sulfation), or glycine.[5][12] These reactions significantly increase water solubility, facilitating excretion.[12]

Predicted Metabolic Liabilities of the 1-(3-Aminocyclobutyl)pyrrolidin-3-ol Motif

The 1-(3-aminocyclobutyl)pyrrolidin-3-ol structure contains several functional groups that are potential sites for metabolic enzymes to act upon. A thorough analysis of the motif allows us to hypothesize its metabolic "soft spots."

-

N-Dealkylation: The tertiary amine linking the cyclobutyl and pyrrolidine rings is a prime candidate for CYP-mediated oxidation.[13] This can lead to the cleavage of the C-N bond, breaking the molecule into two separate fragments. This is a common metabolic pathway for cyclic tertiary amines.[14]

-

Hydroxylation of Alicyclic Rings: Both the cyclobutyl and pyrrolidine rings contain multiple C-H bonds that are susceptible to CYP-mediated hydroxylation. This involves the insertion of a hydroxyl (-OH) group, increasing polarity.

-

Oxidation of the Secondary Alcohol: The hydroxyl group on the pyrrolidine ring can be oxidized to a ketone. This transformation is another common metabolic pathway for secondary alcohols.[15]

-

N-Oxidation: The tertiary amine can also be directly oxidized to form an N-oxide, a common metabolic fate for amines.

The following diagram illustrates these potential metabolic pathways.

Caption: Predicted Phase I metabolic pathways for the 1-(3-aminocyclobutyl)pyrrolidin-3-ol motif.

In Vitro Experimental Approaches to Determine Metabolic Stability

To experimentally assess these predicted liabilities, two primary in vitro models are employed: human liver microsomes and cryopreserved hepatocytes.[16] These assays allow for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[17][18]

Human Liver Microsome (HLM) Stability Assay

HLMs are subcellular fractions of the liver that contain a high concentration of Phase I enzymes, particularly CYPs.[19][20][21] This makes them a cost-effective and high-throughput tool for assessing CYP-mediated metabolism.[20][22]

Principle: The test compound is incubated with HLMs in the presence of the essential cofactor NADPH, which initiates the enzymatic reactions.[20][23] The concentration of the parent compound is monitored over time using LC-MS/MS.[20][24]

Workflow Diagram:

Caption: Standard workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock in the phosphate buffer.[19]

-

Prepare an NADPH regenerating system or a 1 mM NADPH solution in buffer.[19]

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final concentration of 0.5 mg/mL in cold buffer.[23][25]

-

-

Incubation:

-

In a 96-well plate, add the test compound working solution.

-

Add the HLM suspension to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH solution to all wells except the "minus cofactor" controls.[19]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[20] The 0-minute time point is taken immediately after adding NADPH.

-

-

Sample Processing and Analysis:

Cryopreserved Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[18][21][29][30]

Principle: The test compound is incubated with a suspension of viable cryopreserved hepatocytes. The disappearance of the parent compound is monitored over time to determine its stability in the presence of a complete metabolic system.[29]

Detailed Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E with supplements) and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should typically be >80%.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[18]

-

-

Incubation:

-

Prepare the test compound in the incubation medium at the desired concentration (e.g., 1 µM).

-

In a non-coated plate, add the hepatocyte suspension to wells containing the test compound.[18]

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[18]

-

Include a negative control with heat-inactivated hepatocytes to account for non-enzymatic degradation.[18]

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.[18]

-

Immediately quench the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples by LC-MS/MS as described in the HLM assay.

-

Data Analysis and Interpretation

The primary output of these assays is the concentration of the test compound over time. From this data, two key parameters are derived:

-

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining compound versus time and calculating the slope of the linear regression line.

-

Equation: t½ = 0.693 / k, where 'k' is the elimination rate constant (the negative of the slope).[18]

-

-

In Vitro Intrinsic Clearance (Clint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.

-

Equation for Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Equation for Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions).[18]

-

Data Interpretation Table:

| Clint (µL/min/mg protein) | Classification | Implication for Drug Development |

| < 10 | Low Clearance | Likely to have a long in vivo half-life and low first-pass metabolism. Generally desirable. |

| 10 - 50 | Moderate Clearance | May have an acceptable pharmacokinetic profile. Further optimization may not be necessary. |

| > 50 | High Clearance | Likely to be rapidly cleared in vivo, leading to a short half-life and high first-pass metabolism. Often requires optimization. |

Note: These are general ranges and can vary based on the specific project goals and therapeutic area.

Strategies for Improving Metabolic Stability

If the 1-(3-aminocyclobutyl)pyrrolidin-3-ol motif is found to be metabolically labile, several medicinal chemistry strategies can be employed to improve its stability.[31]

-

Blocking Sites of Metabolism:

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic soft spot can slow the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.[31][32]

-

Fluorination: Introducing fluorine atoms near a metabolic hot-spot can block oxidation by sterically hindering the enzyme's access or by increasing the oxidation potential of the C-H bond.

-

Steric Hindrance: Introducing bulky groups (e.g., a tert-butyl group) adjacent to a labile position can physically block the metabolic enzymes.[33]

-

-

Modulating Physicochemical Properties:

-

Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (LogP) of the molecule can decrease its metabolic rate.[31][33]

-

Introduce Polar Groups: Incorporating polar functional groups can sometimes decrease affinity for the active site of metabolic enzymes.[33]

-

-

Isosteric Replacement:

-

Replacing a metabolically labile part of the molecule with a bioisostere (a group with similar size, shape, and electronic properties) that is more resistant to metabolism can be a powerful strategy.[34] For example, replacing a labile phenyl ring with a pyridine ring can increase metabolic stability.[31][34]

-

Conclusion

The 1-(3-aminocyclobutyl)pyrrolidin-3-ol motif presents a unique set of potential metabolic liabilities that must be carefully evaluated during the drug discovery process. By combining a theoretical understanding of metabolic pathways with robust in vitro experimental assays, such as those using human liver microsomes and hepatocytes, researchers can accurately predict the metabolic fate of compounds containing this scaffold. The resulting data on intrinsic clearance and half-life are invaluable for guiding medicinal chemistry efforts to optimize metabolic stability, ultimately increasing the probability of identifying a clinical candidate with a desirable pharmacokinetic profile. Early and iterative application of these principles is a cornerstone of modern, efficient drug development.

References

-

What is the importance of metabolic stability in drug design? - Patsnap Synapse. [Link]

-

The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. [Link]

-

Role of cytochrome P450 in drug interactions - PMC - NIH. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]

-

(PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways - ResearchGate. [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. [Link]

-

Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition. [Link]

-

The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. [Link]

-

Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II - Pharmaguideline. [Link]

-

Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

-

Drug metabolism - Wikipedia. [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. [Link]

-

Strategies to Enhance Metabolic Stabilities - PubMed. [Link]

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. [Link]

-

Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate. [Link]

-

Metabolic Stability Assays - Merck Millipore. [Link]

-

Metabolic Stability - Pharma Focus Asia. [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Microsomal Clearance/Stability Assay - Domainex. [Link]

-

Hepatocyte Stability Assay - Creative Bioarray. [Link]

-

Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. [Link]

-

Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. [Link]

-

Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC. [Link]

-

In Vitro Metabolic Stability - Creative Bioarray. [Link]

-

Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. [Link]

-

The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed. [Link]

-

Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

-

metabolic stability assays for predicting intrinsic clearance - YouTube. [Link]

-

Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC. [Link]

-

How to calculate in vitro intrinsic clearance? - ResearchGate. [Link]

-

Determination of half-life for the estimation of in vitro intrinsic... - ResearchGate. [Link]

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. [Link]

-

Advancements in lc-ms/ms bioanalytical method validation. | Allied Academies. [Link]

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - ResearchGate. [Link]

-

Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed. [Link]

-

Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. - ResearchGate. [Link]

-

Stimulation by alcohols of cyclic AMP metabolism in human leukocytes. Possible role of cyclic AMP in the anti-inflammatory effects of ethanol - PubMed. [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 6. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 7. Drug metabolism - Wikipedia [en.wikipedia.org]

- 8. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 11. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation by alcohols of cyclic AMP metabolism in human leukocytes. Possible role of cyclic AMP in the anti-inflammatory effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. Metabolic Stability Assays [merckmillipore.com]

- 26. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 27. alliedacademies.org [alliedacademies.org]

- 28. researchgate.net [researchgate.net]

- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. pharmafocusasia.com [pharmafocusasia.com]

- 32. researchgate.net [researchgate.net]

- 33. nedmdg.org [nedmdg.org]

- 34. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

Technical Analysis: Ionization Behavior of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol

Topic: pKa values and ionization states of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a high-resolution physicochemical analysis of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol , a diamine scaffold increasingly relevant in fragment-based drug discovery (FBDD). Understanding the ionization constants (pKa) of this molecule is critical for predicting its pharmacokinetic profile, particularly regarding solubility, membrane permeability (LogD), and lysosomal sequestration.

The molecule features two distinct ionizable nitrogen centers modulated by ring strain and inductive effects. This guide delineates the specific pKa values, the resulting microspecies distribution across physiological pH, and the experimental methodologies required for validation.

Structural Pharmacophore & Electronic Environment

To accurately predict ionization, one must dissect the electronic environment of the two basic centers:

-

The Cyclobutyl Amine (Primary Amine):

-

Environment: A primary amine (

) attached to a cyclobutane ring. -

Electronic Effect: Cyclobutane rings exhibit significant angle strain (bond angles ~88° rather than 109.5°). This increases the s-character of the carbon-carbon bonds, consequently increasing the p-character of the C-N bond. While typically subtle, this can slightly reduce basicity compared to acyclic analogs (e.g., isopropylamine).

-

-

The Pyrrolidine Nitrogen (Tertiary Amine):

-

Environment: A tertiary amine embedded in a 5-membered pyrrolidine ring, substituted with a hydroxyl group at the C3 position.

-

Electronic Effect: The hydroxyl group at C3 exerts a through-bond electron-withdrawing inductive effect (-I), which pulls electron density away from the nitrogen lone pair, lowering its pKa relative to unsubstituted pyrrolidine.

-

pKa Values and Ionization Profile

Based on cheminformatic consensus and fragment-based component analysis (e.g., comparison with cyclobutylamine and 1-ethyl-3-pyrrolidinol), the ionization profile is defined by two distinct basic pKa values.

Consensus pKa Estimates[1]

| Ionization Center | Functional Group | Estimated pKa | Classification |

| pKa₁ (Basic) | Primary Amine (Cyclobutyl) | 9.7 ± 0.3 | Strong Base |

| pKa₂ (Acidic) | Tertiary Amine (Pyrrolidine) | 8.2 ± 0.4 | Moderate Base |

| pKa₃ (Very Weak) | Secondary Alcohol | ~14.9 | Neutral (Physiological) |

Note: The proximity of the two amine groups (separated by the cyclobutyl linker) induces an electrostatic field effect. Once the first amine protonates (likely the primary amine), the resulting positive charge exerts a repulsive force that lowers the pKa of the second amine, making the dicationic state harder to achieve than in isolated systems.

Microspecies Distribution (Bjerrum Analysis)

The ionization state dictates the molecule's behavior in biological compartments:

-

State A: Dicationic (+2)

-

pH Range: pH < 7.0

-

Dominant Species: Both the cyclobutyl

and pyrrolidine -

Implication: High aqueous solubility; zero passive membrane permeability.

-

-

State B: Monocationic (+1)

-

pH Range: 7.5 – 9.0

-

Dominant Species: Equilibrium mixture. The primary amine (cyclobutyl) is predominantly protonated due to its higher pKa (9.7), while the pyrrolidine nitrogen exists largely as the free base.

-

Implication: This is the critical "transitional" species at physiological pH (7.4), often driving lysosomal trapping due to the basicity of the remaining amine.

-

-

State C: Neutral (0)

-

pH Range: pH > 10.5

-

Dominant Species: Both amines are deprotonated.

-

Implication: Lipophilic species capable of passive diffusion; low aqueous solubility.

-

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation events.

Physiological Implications in Drug Design

Lysosomal Trapping

With both pKa values > 7.0, this molecule is a prime candidate for lysosomal trapping . Lysosomes (pH ~4.5 - 5.0) will fully protonate the molecule to the dicationic state (+2). Since the neutral species permeates the membrane from the cytosol (pH 7.4) but the dication cannot exit the lysosome, the compound may accumulate up to 1000-fold within the organelle.

-

Mitigation: If this scaffold causes phospholipidosis, consider lowering the pKa of the pyrrolidine nitrogen by adding an adjacent electron-withdrawing group (e.g., fluorine).

LogD vs. pH Profile

The distribution coefficient (LogD) will vary sharply between pH 7 and 10.

-

At pH 7.4: The molecule is predominantly monocationic (+1). LogD will be significantly lower than LogP (intrinsic lipophilicity).

-

Optimization: To improve oral bioavailability, ensure the LogD at pH 7.4 is > -1.0. If the molecule is too polar, the dicationic nature in the stomach (pH 1-2) will prevent absorption until the small intestine.

Experimental Validation Protocols

Protocol: Potentiometric Titration (SiriusT3 or Equivalent)

Objective: Determine precise macro-pKa values.

Reagents:

-

0.15 M KCl (Ionic Strength Adjuster)

-

0.5 M HCl and 0.5 M KOH (Standardized Titrants)

-

Degassed water (Carbonate-free)

Workflow:

-

Sample Preparation: Dissolve 3–5 mg of the compound in 10 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding a known excess of HCl. This ensures the molecule starts in the fully protonated dicationic state.

-

Blank Titration: Perform a blank titration with solvent only to calibrate the electrode and account for carbonate absorption.

-

Sample Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

-

Critical Step: Use a "Difference Plot" analysis. The first inflection point corresponds to the neutralization of excess acid. The subsequent two inflection points represent the buffering regions of the two amine groups.

-

-

Data Fitting: Fit the data to a diprotic weak base model using the Henderson-Hasselbalch equation.

Self-Validation Check:

-

If the calculated molecular weight from the titration deviates by >5% from the theoretical MW, check for salt counter-ions (e.g., is the sample a hydrochloride salt?).

-

If the two pKa values are within 1.0 unit of each other, the inflection points will merge. Use derivative analysis (

) to resolve the overlapping peaks.

References

-

Cyclobutylamine pKa Data

-

Pyrrolidine Ionization

-

General Amine pKa Tables

- Source: Nadanaciva, S., et al. (2011). "Physicochemical Properties and Lysosomal Trapping." Current Drug Metabolism.

Sources

Methodological & Application

Scalable Synthesis Protocols for 1-(3-Aminocyclobutyl)pyrrolidin-3-ol: An In-depth Technical Guide

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds.[1][2] Similarly, the cyclobutane motif has gained increasing attention in drug discovery as a bioisosteric replacement for other cyclic and acyclic structures, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability.[3] The fusion of these two privileged structures in 1-(3-Aminocyclobutyl)pyrrolidin-3-ol creates a versatile building block with significant potential in the development of novel therapeutics. This technical guide provides detailed, scalable, and field-proven protocols for the synthesis of this important intermediate, with a focus on stereochemical control and practical considerations for large-scale production.

Two primary retrosynthetic strategies will be explored, both culminating in the formation of the target molecule through a key reductive amination step. The choice of strategy may depend on the availability of starting materials, desired stereochemistry, and specific process capabilities.

Retrosynthetic Analysis

A logical disconnection of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol points to two key synthons: a 3-aminocyclobutanol derivative and a pyrrolidin-3-one or a related precursor. The forward synthesis will therefore focus on the efficient and stereocontrolled preparation of these intermediates, followed by their convergent coupling.

Caption: Retrosynthetic analysis of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol.

Strategy 1: Reductive Amination of 1-Boc-pyrrolidin-3-one with trans-3-Aminocyclobutanol

This strategy is arguably the most direct and relies on the coupling of two readily accessible, stereochemically defined building blocks. The use of a Boc-protected pyrrolidinone allows for a controlled reaction and straightforward deprotection in the final step.

Workflow Overview

Sources

Application Notes and Protocols: Reductive Amination Conditions for the Preparation of 1-(3-Aminocyclobutyl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals